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Introduction
TAR DNA-binding protein 43 (TDP-43), and its homolog TBPH (TAR DNA-binding protein 43

homolog), are highly conserved RNA/DNA-binding proteins critical for RNA metabolism.[1]

Under pathological conditions, particularly in neurodegenerative diseases such as Amyotrophic

Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD), TDP-43 can undergo

mislocalization from the nucleus to the cytoplasm, phosphorylation, ubiquitination, and

cleavage, leading to the formation of insoluble aggregates.[2][3] These proteinopathies are

central to disease pathogenesis.

This document provides detailed protocols for the extraction of both soluble and insoluble

(aggregated) forms of TDP-43 from biological tissues, particularly brain and spinal cord, for

downstream applications including Western Blotting, Immunoprecipitation, and Mass

Spectrometry.

Data Presentation: Lysis Buffers and Fractionation
Schemes
Effective extraction and separation of soluble and insoluble TDP-43 are crucial for studying its

pathological forms. This is typically achieved through sequential extraction with buffers of

increasing stringency.
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Table 1: Composition of Buffers for Sequential TDP-43 Extraction

Buffer Name Composition Purpose

High Salt (HS) Buffer

50 mM Tris-HCl (pH 7.5), 750

mM NaCl, 5 mM EDTA, 1%

Triton X-100, Protease and

Phosphatase Inhibitors

Extraction of soluble proteins.

RIPA Lysis Buffer

50 mM Tris-HCl (pH 8.0), 150

mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1%

SDS, Protease and

Phosphatase Inhibitors

Extraction of soluble and some

membrane-bound proteins.[4]

Sarkosyl (SARK) Buffer

High Salt Buffer containing 1%

N-lauroylsarcosinate

(Sarkosyl)

Extraction of less soluble,

aggregated proteins.[5]

Urea Buffer

7 M Urea, 2 M Thiourea, 4%

CHAPS, 30 mM Tris-HCl (pH

8.5), Protease and

Phosphatase Inhibitors

Solubilization of highly

insoluble protein aggregates.

[6]

Experimental Protocols
Protocol 1: Sequential Extraction of Soluble and
Insoluble TDP-43 for Western Blotting
This protocol is designed to separate TDP-43 into fractions based on its solubility, allowing for

the specific analysis of pathological, aggregated forms.

Materials:

Fresh or frozen biological tissue (e.g., brain cortex)

Dounce homogenizer

Microcentrifuge
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High Salt (HS) Buffer

Sarkosyl (SARK) Buffer

Urea Buffer

Protease and Phosphatase Inhibitor Cocktails

BCA Protein Assay Kit

Procedure:

Tissue Homogenization:

Weigh approximately 100 mg of frozen tissue.

Add 10 volumes of ice-cold HS Buffer supplemented with protease and phosphatase

inhibitors.

Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is

achieved.

High Salt Fraction (Soluble Proteins):

Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.

Carefully collect the supernatant. This is the High Salt (HS) soluble fraction.

Store an aliquot for protein quantification and analysis.

Sarkosyl Fraction (Detergent-Soluble Aggregates):

Resuspend the pellet from the previous step in 5 volumes of SARK Buffer.

Incubate on a rotator for 1 hour at room temperature.

Centrifuge at 100,000 x g for 30 minutes at room temperature.

Collect the supernatant. This is the Sarkosyl (SARK) soluble fraction.
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Store an aliquot for analysis.

Urea Fraction (Insoluble Aggregates):

Resuspend the final pellet in 2 volumes of Urea Buffer to solubilize the highly insoluble

proteins.[6]

This is the Urea soluble fraction.

Store at room temperature.

Protein Quantification:

Determine the protein concentration of the HS and SARK fractions using a BCA protein

assay. Note that the Urea fraction is generally not compatible with standard protein

assays. Equal volumes of the urea fraction should be loaded for comparison.

Western Blot Analysis:

Prepare samples from each fraction with Laemmli sample buffer, heat at 95°C for 5-10

minutes, and load onto an SDS-PAGE gel.

Perform Western blotting using antibodies specific for total TDP-43 and phosphorylated

TDP-43 (e.g., pSer409/410).[5]

Protocol 2: Immunoprecipitation (IP) of TDP-43
This protocol is for the isolation of TDP-43 and its interacting partners from the soluble protein

fraction.

Materials:

High Salt (HS) soluble fraction from Protocol 1

Anti-TDP-43 antibody (validated for IP)[7][8]

Protein A/G magnetic beads

IP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
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Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

Antibody-Bead Conjugation (Pre-coupling):

Wash 25 µL of Protein A/G magnetic beads twice with 500 µL of IP Wash Buffer.

Add 1-5 µg of anti-TDP-43 antibody to the beads and incubate with rotation for 1-2 hours

at 4°C.

Wash the antibody-conjugated beads twice with IP Wash Buffer.

Immunoprecipitation:

Take 500 µg to 1 mg of protein from the HS soluble fraction and adjust the volume to 500

µL with IP Wash Buffer.

Add the pre-coupled antibody-bead complex to the protein lysate.

Incubate overnight at 4°C with gentle rotation.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold IP Wash Buffer.

Elution:

Elute the protein by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room

temperature.

Pellet the beads and transfer the supernatant containing the eluted protein to a new tube

containing 5 µL of Neutralization Buffer.

Analysis:
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The eluted sample can be analyzed by Western blotting or prepared for mass

spectrometry.

Mandatory Visualizations
TDP-43 Extraction Workflow
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Caption: Workflow for sequential extraction of TDP-43.
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Caption: Key pathways in TDP-43 function and pathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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